Cryptoxanthin, (+/-)-

説明

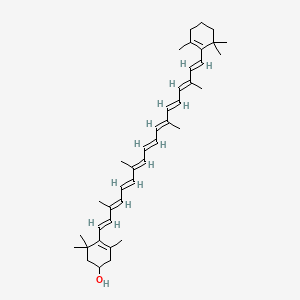

Structure

3D Structure

特性

CAS番号 |

31272-51-2 |

|---|---|

分子式 |

C40H56O |

分子量 |

552.9 g/mol |

IUPAC名 |

3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol |

InChI |

InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+ |

InChIキー |

DMASLKHVQRHNES-QQGJMDNJSA-N |

異性体SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CC(CC2(C)C)O)C)/C)/C |

正規SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (+/-)-Cryptoxanthin: Chemical Structure, Properties, and Biological Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cryptoxanthin is a natural carotenoid pigment belonging to the xanthophyll class.[1] Structurally, it is closely related to β-carotene, differing only by the addition of a hydroxyl group.[1] While the term (+/-)-Cryptoxanthin refers to a racemic mixture, the most prevalent and biologically significant isomer found in nature is β-cryptoxanthin, specifically the (3R)-isomer.[1][2] This document will focus on the properties and activities of β-cryptoxanthin, which is the subject of the majority of scientific literature.

β-cryptoxanthin is recognized as a provitamin A, as it can be converted to retinol (B82714) (vitamin A) in the human body.[1][3] It is found in various fruits and vegetables, including oranges, papaya, red peppers, and pumpkin.[1][4][5] Beyond its role as a vitamin A precursor, β-cryptoxanthin is a potent antioxidant capable of preventing free radical damage to cells and DNA.[1][6] Emerging research has highlighted its potential in cancer prevention, bone health, and the modulation of key cellular signaling pathways.[4][7][8] This guide provides a comprehensive overview of its chemical characteristics, biological functions, and the analytical methods used for its study.

Chemical Structure and Physicochemical Properties

β-cryptoxanthin is a tetraterpenoid with a long polyene chain responsible for its color and antioxidant properties.[9] The presence of a hydroxyl group makes it more polar than β-carotene.[10]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol[11] |

| CAS Number | 472-70-8[1][2][11][12] |

| Chemical Formula | C₄₀H₅₆O[1][2][11] |

| InChI Key | DMASLKHVQRHNES-FKKUPVFPSA-N[1][12] |

| SMILES | O[C@@H]2C/C(=C(/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C1=C(\C)CCCC1(C)C)C)C)C)C)C(C)(C)C2)C[1] |

Physicochemical Data

| Property | Value |

| Molecular Weight | 552.87 g/mol [2][6] |

| Appearance | Red crystalline solid with a metallic luster.[1][2] |

| Melting Point | 169 °C (natural isomer); 158-159 °C (racemate).[1][2] |

| Solubility | Freely soluble in chloroform, benzene, pyridine, and carbon disulfide; less soluble in ligroin, petroleum ether, and alcohols.[1][2] |

| Absorption Maxima (λmax) | 452 nm, 480 nm[2] |

| logP (o/w) | 13.67 (estimated)[13] |

Biological Activities and Signaling Pathways

β-cryptoxanthin exhibits a range of biological functions, primarily attributed to its antioxidant capacity, provitamin A activity, and its ability to modulate specific cellular signaling pathways. These activities contribute to its potential role in the prevention of chronic diseases, including cancer and osteoporosis.[4][7][14]

Inhibition of NF-κB Signaling Pathway

Nuclear factor-κB (NF-κB) is a critical transcription factor involved in inflammation, cell proliferation, and immune responses.[7] Studies have shown that β-cryptoxanthin supplementation can significantly reduce the expression of inflammation markers such as TNF-α and NF-κB, suggesting that it exerts anti-inflammatory effects by regulating the NF-κB pathway.[7]

Downregulation of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Signaling

The α7 nicotinic acetylcholine receptor (α7-nAChR) signaling pathway has been implicated in the development of lung cancer, particularly in smokers.[7][15] Research indicates that β-cryptoxanthin can suppress the expression of α7-nAChR and its associated downstream signaling pathways that promote cell growth and migration.[15] This mechanism is a key area of investigation for lung cancer chemoprevention.[7][15]

Activation of Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 signaling pathway is a primary cellular defense mechanism against oxidative stress. A recent study demonstrated that β-cryptoxanthin can alleviate oxidative stress and mitochondrial dysfunction by activating this pathway.[16] By promoting the nuclear translocation of Nrf2, β-cryptoxanthin upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby protecting cells from oxidative damage.[16]

Experimental Protocols and Methodologies

The quantification and characterization of cryptoxanthin in biological and food matrices rely on robust analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.

Sample Preparation and Extraction Workflow

A typical workflow for the analysis of cryptoxanthin from a food or biological sample involves extraction, saponification (to hydrolyze esters), and purification before instrumental analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the simultaneous determination of cryptoxanthin and other carotenoids.[17][18][19]

This protocol is adapted from methodologies for analyzing orange color in food and carotenoids in chili peppers.[17][18]

| Parameter | Specification |

| Column | C18 reverse-phase, e.g., Tosoh TSK gel ODS-80Ts (5 µm, 4.6 × 150 mm).[17] |

| Column Temperature | 30-45 °C.[17][18] |

| Mobile Phase | Isocratic: Acetone–water (6:1).[17] Gradient: Acetone (Solvent A) and Water (Solvent B). A common gradient is: 0–5 min, 75% A; 5–10 min, 75–95% A; 10–17 min, 95% A.[18] |

| Flow Rate | 1.0 - 1.2 mL/min.[17][18] |

| Detection | Photodiode Array (PDA) or UV detector at 450-460 nm.[17][18] |

| Injection Volume | 10-20 µL.[18] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and structural information, confirming the identity of cryptoxanthin.

This protocol is based on a validated method for xanthophyll analysis.[20]

| Parameter | Specification |

| Chromatography | Reversed-phase LC using two narrow-bore C18 columns in series.[20] |

| Mobile Phase | Isocratic: Acetonitrile-methanol (containing 0.1 M ammonium (B1175870) acetate)-dichloromethane.[20] |

| Flow Rate | 300 µL/min (without splitting).[20] |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[20][21] ESI in positive-ion mode is common.[20] |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Triple Quadrupole. |

| Scan Mode | Positive-ion mode, scanning m/z 500-650.[20] Both M+ and [M+H]+ ions are typically observed for hydroxy carotenoids like cryptoxanthin.[21] |

| Detection Limits | Can be in the 0.1-1 ng range using Single Ion Monitoring (SIM) mode.[20] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are powerful tools for the definitive structural elucidation and stereochemical analysis of carotenoids, including cryptoxanthin.[22][23][24] These techniques are crucial for distinguishing between isomers and confirming the structure of novel carotenoids but are typically used on purified standards due to lower sensitivity compared to LC-MS.[25] The assignment of signals is complex and often relies on comparison with known standards and 2D-NMR experiments.[22][26]

References

- 1. β-Cryptoxanthin - Wikipedia [en.wikipedia.org]

- 2. Cryptoxanthin [drugfuture.com]

- 3. Beta-cryptoxanthin Supplement: Absorption and Function [ctv.veeva.com]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. Mechanistic understanding of β-cryptoxanthin and lycopene in cancer prevention in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic understanding of β-cryptoxanthin and lycopene in cancer prevention in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. massbank.eu [massbank.eu]

- 10. Absorption, metabolism, and functions of β-cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cryptoxanthin | C40H56O | CID 5281235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. cryptoxanthin, 472-70-8 [thegoodscentscompany.com]

- 14. researchgate.net [researchgate.net]

- 15. sciencedaily.com [sciencedaily.com]

- 16. β-cryptoxanthin suppresses oxidative stress via activation of the Nrf2/HO-1 signaling pathway in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Liquid chromatography-electrospray mass spectrometry of beta-carotene and xanthophylls. Validation of the analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]

- 22. d-nb.info [d-nb.info]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. prumlab.yale.edu [prumlab.yale.edu]

- 26. old.iupac.org [old.iupac.org]

The Definitive Guide to the Natural Sourcing and Isolation of (3R)-β-Cryptoxanthin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of (3R)-β-cryptoxanthin, a prominent xanthophyll with significant pro-vitamin A activity. This document details quantitative data, experimental protocols, and relevant biochemical pathways to support research and development in the fields of nutrition, pharmacology, and drug discovery.

Natural Sources of (3R)-β-Cryptoxanthin

(3R)-β-Cryptoxanthin is the predominant stereoisomer found in nature. It is synthesized by a variety of plants, contributing to the yellow and orange pigmentation of many fruits and vegetables. The concentration of this carotenoid can vary significantly depending on the cultivar, ripeness, and growing conditions.

Table 1: Quantitative Content of (3R)-β-Cryptoxanthin in Various Natural Sources

| Natural Source | Plant Part | (3R)-β-Cryptoxanthin Content (μ g/100g fresh weight) | Reference(s) |

| Persimmon (Diospyros kaki) | Fruit Pulp | 1447 | [1] |

| Papaya (Carica papaya) | Fruit Pulp | 589 | [1] |

| Orange (Citrus sinensis) | Fruit Rind & Pulp | 116 | [1] |

| Tangerine (Citrus reticulata) | Fruit Pulp | 407 (raw), 775 (canned) | [1] |

| Red Peppers (Capsicum annuum) | Fruit | 490 | [1] |

| Butternut Squash (Cucurbita moschata) | Fruit Pulp | 3471 | [1] |

| Hubbard Squash (Cucurbita maxima) | Fruit Pulp | 1119 | [1] |

| Hot Chili Peppers (Capsicum annuum) | Fruit | 1103 | [1] |

| Rose Hips (Rosa canina) | Fruit | 483 | [1] |

| Sweet Corn (Zea mays) | Kernels | 161 | [1] |

| Apple (Malus domestica) | Fruit | Present | [2] |

| Egg Yolk | Present | [2] | |

| Butter | Present | [2] |

Isolation and Purification of (3R)-β-Cryptoxanthin

The isolation of (3R)-β-cryptoxanthin from natural sources typically involves solvent extraction, saponification to hydrolyze xanthophyll esters, and chromatographic purification.

General Experimental Protocol for Isolation from Plant Material

This protocol provides a generalized procedure for the extraction and purification of (3R)-β-cryptoxanthin from fruit pulp, such as papaya or persimmon.

1. Sample Preparation:

-

Fresh, ripe fruit pulp is homogenized in a blender.

-

The homogenate is lyophilized (freeze-dried) to remove water and then finely ground.

2. Solvent Extraction:

-

The dried powder is extracted with a solvent system such as hexane (B92381):acetone (B3395972) (1:1, v/v) or ethanol.[3]

-

The extraction is typically performed at room temperature with constant stirring for several hours or overnight.

-

The process is repeated multiple times until the plant material is colorless.

-

The solvent extracts are pooled and filtered to remove solid residues.

3. Saponification:

-

The crude extract is concentrated under reduced pressure using a rotary evaporator.

-

The concentrated extract is redissolved in a minimal amount of a suitable solvent (e.g., diethyl ether) and treated with a methanolic potassium hydroxide (B78521) (KOH) solution (typically 10-20% w/v).[3]

-

The mixture is stirred overnight in the dark at room temperature to hydrolyze the cryptoxanthin esters.

4. Purification by Column Chromatography:

-

After saponification, the mixture is washed with a saturated sodium chloride solution to remove the alkali.

-

The organic layer containing the free xanthophylls is collected, dried over anhydrous sodium sulfate, and concentrated.

-

The crude xanthophyll extract is then subjected to open column chromatography.

-

Stationary Phase: Alumina or silica (B1680970) gel is commonly used.[4][5]

-

Mobile Phase: A non-polar solvent system, such as a gradient of increasing polarity (e.g., hexane with increasing percentages of acetone or ethyl acetate), is used to elute the different carotenoids.[6]

-

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or UV-Vis spectrophotometry to identify the fractions containing β-cryptoxanthin.

5. High-Performance Liquid Chromatography (HPLC) for Final Purification:

-

The fractions enriched with β-cryptoxanthin are pooled, concentrated, and further purified by preparative HPLC.

-

Column: A C18 or C30 reversed-phase column is often employed.

-

Mobile Phase: A mixture of solvents like methanol, acetonitrile, and water is typically used.

-

Chiral Separation of Cryptoxanthin Stereoisomers

While nature predominantly synthesizes the (3R)-β-cryptoxanthin enantiomer, analytical methods may be required to confirm enantiomeric purity or to separate stereoisomers that may arise from processing or synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

General Protocol for Chiral HPLC Analysis:

-

Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak AD), are often effective for separating xanthophyll enantiomers.[7][8][9]

-

Mobile Phase: Normal-phase solvents are commonly used for chiral separations of carotenoids. A typical mobile phase would consist of a mixture of hexane and an alcohol like isopropanol (B130326) or ethanol.[9] The ratio of the solvents is optimized to achieve the best separation.

-

Detection: A photodiode array (PDA) detector is used to monitor the elution profile at the characteristic absorption maximum of β-cryptoxanthin (around 450 nm).

-

Sample Preparation: The purified β-cryptoxanthin sample is dissolved in the mobile phase before injection.

Signaling Pathways and Biological Conversion

(3R)-β-cryptoxanthin is a pro-vitamin A carotenoid, meaning it can be converted into retinol (B82714) (vitamin A) in the body. Retinol and its metabolite, retinoic acid, play crucial roles in various physiological processes, including vision, immune function, and gene regulation.

The conversion of β-cryptoxanthin to retinol is primarily carried out by the enzyme β-carotene 15,15'-monooxygenase (BCMO1) in the intestinal mucosa and liver. This enzyme cleaves the β-cryptoxanthin molecule to yield one molecule of retinal and one molecule of β-apo-12'-carotenal. The retinal is then reduced to retinol.

Retinol can be further oxidized to retinoic acid, which acts as a ligand for nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The binding of retinoic acid to these receptors leads to the regulation of gene expression, thereby controlling a wide array of cellular processes.

References

- 1. Absorption, metabolism, and functions of β-cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Cryptoxanthin - Wikipedia [en.wikipedia.org]

- 3. Carotenoids: Dietary Sources, Extraction, Encapsulation, Bioavailability, and Health Benefits—A Review of Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. columbia.edu [columbia.edu]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Colour, chlorophyll and chromatography – scienceinschool.org [scienceinschool.org]

- 7. mdpi.com [mdpi.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. chromatographyonline.com [chromatographyonline.com]

The Biological Role of β-Cryptoxanthin as a Provitamin A Carotenoid: A Technical Guide

Introduction

β-cryptoxanthin is a prominent member of the xanthophyll subclass of carotenoids, characterized by the presence of hydroxyl groups in its molecular structure.[1] Found abundantly in a select group of foods such as tangerines, persimmons, red peppers, and pumpkin, it stands out as a significant provitamin A carotenoid in the human diet.[2][3][4] Structurally similar to β-carotene with the addition of a single hydroxyl group, β-cryptoxanthin not only serves as a precursor to vitamin A but also exhibits a range of biological activities, including antioxidant functions and modulation of cellular signaling pathways.[1][4] This technical guide provides an in-depth exploration of the multifaceted biological roles of β-cryptoxanthin, with a focus on its provitamin A activity, supported by quantitative data, detailed experimental protocols, and visualizations of key metabolic and signaling pathways.

Provitamin A Activity of β-Cryptoxanthin

The defining biological role of β-cryptoxanthin is its ability to be converted into retinol (B82714) (vitamin A), an essential nutrient critical for vision, immune function, growth, and development.[1][4][5] This conversion process is primarily mediated by specific enzymes within the body, most notably in the enterocytes of the small intestine and the liver.[2]

Metabolic Conversion to Retinol

The conversion of β-cryptoxanthin to retinol occurs through two primary enzymatic pathways:

-

Central Cleavage by BCO1: The primary mechanism involves the enzyme β-carotene 15,15'-oxygenase 1 (BCO1), which catalyzes the oxidative cleavage of β-cryptoxanthin at the central 15,15' double bond.[2] This reaction yields one molecule of retinal and one molecule of 3-hydroxy-retinal. The retinal is then reduced to retinol by retinol dehydrogenase.[2] BCO1 is the principal enzyme responsible for the conversion of all provitamin A carotenoids.[2]

-

Asymmetric Cleavage by BCO2: A secondary pathway involves the enzyme β-carotene 9',10'-oxygenase 2 (BCO2), which performs an asymmetric (eccentric) cleavage of β-cryptoxanthin.[2] This action produces β-apo-10'-carotenal, which can be further metabolized to retinoic acid, and other smaller compounds.[2]

Following its absorption or conversion, β-cryptoxanthin is incorporated into chylomicrons within the enterocytes and transported via the lymphatic system into the bloodstream.[2] In the fasting state, it is distributed among low-density lipoprotein (LDL) and high-density lipoprotein (HDL) particles.[2]

Bioavailability and Conversion Efficiency

A critical aspect of provitamin A activity is bioavailability—the fraction of an ingested nutrient that is absorbed and made available for use or storage. Observational and human intervention studies suggest that β-cryptoxanthin has a significantly higher bioavailability from its food sources compared to α- and β-carotene.[2][6] For instance, β-cryptoxanthin from papaya was found to be 2.9 times more bioavailable than β-carotene from the same fruit.[2] This enhanced bioavailability may be attributed to its more polar nature due to the hydroxyl group, which could facilitate its incorporation into micelles for absorption.[4]

The established retinol activity equivalents (RAE) are 12:1 for dietary β-carotene and 24:1 for dietary α-carotene and β-cryptoxanthin, meaning 12 µg of dietary β-carotene or 24 µg of dietary β-cryptoxanthin are considered equivalent to 1 µg of retinol.[7][8] However, given its high bioavailability, some studies suggest that β-cryptoxanthin-rich foods may be better sources of vitamin A than these ratios imply, potentially being equivalent to β-carotene-rich foods in maintaining vitamin A status.[2][6][8]

Beyond Provitamin A: Diverse Biological Functions

In addition to its role as a vitamin A precursor, β-cryptoxanthin exerts biological effects as an intact molecule, influencing various cellular processes.

Antioxidant Activity

Like other carotenoids, β-cryptoxanthin is a potent antioxidant.[1][4][9] It can quench singlet molecular oxygen and scavenge peroxyl radicals, thereby protecting cells, lipids, proteins, and DNA from oxidative damage.[1][10] This antioxidant capacity is believed to contribute to its association with a decreased risk of certain degenerative diseases.[3][4][11] However, it is important to note that at very high concentrations, particularly in certain environments like that of a smoker's lung, vitamin A-forming carotenoids may exhibit pro-oxidant effects.[2]

Modulation of Cellular Signaling and Gene Expression

β-cryptoxanthin and its metabolites can influence key cellular signaling pathways, thereby regulating gene expression and cellular function.

-

Retinoic Acid Receptor (RAR) Activation: β-cryptoxanthin can act as a ligand for retinoic acid receptors (RARs).[12] Upon binding to RARs, which form heterodimers with retinoid X receptors (RXRs), it can activate the transcription of genes containing retinoic acid response elements (RAREs) in their promoter regions.[2][5] This mechanism allows β-cryptoxanthin to directly influence gene expression, a role typically attributed to retinoic acid.[2] For example, it has been shown to upregulate the expression of RARβ, a tumor suppressor gene, in lung cancer cells.[2][13]

-

CYP27A1 Signaling Pathway: In macrophages, β-cryptoxanthin has been found to upregulate the expression of mitochondrial sterol 27-hydroxylase (CYP27A1).[12] This enzyme is involved in cholesterol homeostasis and its upregulation is considered to have anti-atherogenic properties.[12] This effect is mediated through the RAR signaling pathway.[12]

-

Nrf2/HO-1 Pathway: Recent studies indicate that β-cryptoxanthin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[14] This pathway is a critical cellular defense mechanism against oxidative stress. By promoting the nuclear translocation of Nrf2, β-cryptoxanthin enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative injury.[14]

-

Other Pathways: Research in animal models suggests that β-cryptoxanthin may also modulate other critical signaling pathways, including the NF-κB, SIRT1, and p53 tumor suppressor pathways, contributing to its potential cancer-preventive effects.[13][15]

Bone Health

Several in vitro and animal studies suggest that β-cryptoxanthin may have an anabolic effect on bone, potentially helping to delay the onset of osteoporosis.[2][3]

Data Presentation

The following tables summarize key quantitative data regarding the bioavailability and tissue distribution of β-cryptoxanthin.

Table 1: Apparent Bioavailability of Provitamin A Carotenoids

| Carotenoid | Mean Apparent Bioavailability Ratio (Carotenoidbio / β-Carotenebio) | 99% Confidence Interval | Implication |

| α-Carotene | 1.53 | 1.23 - 1.83 | 53% greater apparent bioavailability than β-carotene.[7] |

| β-Cryptoxanthin | 7.25 | 5.35 - 9.15 | 725% greater apparent bioavailability than β-carotene.[7] |

Data compiled from a meta-analysis comparing blood concentrations to dietary intake from various studies.[7]

Table 2: Concentration of β-Cryptoxanthin in Human Plasma and Tissues

| Fluid / Tissue | Concentration Range | Notes |

| Plasma (Fasting) | 0.05 - 0.52 µmol/L | Varies significantly based on dietary intake and season.[13] |

| Breast Milk (Colostrum) | 0.012 - 0.080 µmol/L | Concentrations are highest in early lactation.[2] |

| Lung | ~0.16 nmol/g tissue | Data from a murine model.[13] |

| Liver | Major storage site | Along with adipose tissue and blood.[2] |

| Adrenal Gland | High concentration per gram | Similar to other carotenoids.[2] |

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate study of β-cryptoxanthin's biological roles.

Protocol 1: Extraction and Quantification of β-Cryptoxanthin from Human Plasma

This protocol outlines a standard method for determining β-cryptoxanthin concentrations in plasma using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

- Collect venous blood into tubes containing an anticoagulant (e.g., EDTA).

- Protect samples from light and heat to prevent degradation.[16]

- Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.

- Store plasma at -80°C until analysis.

2. Extraction:

- Thaw plasma on ice.

- To 200 µL of plasma, add 200 µL of ethanol (B145695) containing an internal standard (e.g., echinenone) to precipitate proteins. Vortex for 30 seconds.

- Add 1 mL of hexane (B92381) (or a hexane:diethyl ether mixture) and vortex for 2 minutes to extract the carotenoids.

- Centrifuge at 2,000 x g for 5 minutes to separate the phases.

- Carefully transfer the upper organic layer to a clean tube.

- Repeat the hexane extraction twice more on the remaining aqueous layer and pool the organic extracts.

3. Solvent Evaporation and Reconstitution:

- Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.[16][17]

- Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase (e.g., methanol/methyl-tert-butyl ether).

4. HPLC Analysis:

- Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm), which provides excellent separation for carotenoid isomers.[17][18]

- Mobile Phase: A gradient elution is typically used, for example, starting with methanol/methyl-tert-butyl ether/water and increasing the proportion of methyl-tert-butyl ether over the run.[17]

- Detector: A photodiode array (PDA) detector is commonly used, monitoring at the maximum absorption wavelength for β-cryptoxanthin (~450 nm).[19] Mass spectrometry (MS) can also be coupled for definitive identification.[17][19]

- Quantification: Calculate the concentration of β-cryptoxanthin by comparing the peak area of the analyte to that of a standard curve generated from pure β-cryptoxanthin standards, corrected for the recovery of the internal standard.[18]

Protocol 2: In Vitro Assessment of RARE-Mediated Transcription

This protocol describes a reporter gene assay to determine if β-cryptoxanthin can activate the RAR signaling pathway.

1. Cell Culture and Transfection:

- Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

- Co-transfect the cells using a lipid-based transfection reagent with two plasmids:

- A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of a Retinoic Acid Response Element (RARE).

- An expression plasmid for RARα (if endogenous levels are low). A control plasmid (e.g., expressing β-galactosidase) should also be co-transfected to normalize for transfection efficiency.

2. Treatment:

- After 24 hours, replace the media with media containing various concentrations of β-cryptoxanthin (e.g., 1-20 µM).[13] Use all-trans retinoic acid (ATRA) as a positive control and a vehicle (e.g., THF or DMSO) as a negative control.

- Incubate the cells for an additional 24-48 hours.

3. Luciferase Assay:

- Lyse the cells using a suitable lysis buffer.

- Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.

- Measure the activity of the control reporter (e.g., β-galactosidase) to normalize the luciferase data.

4. Data Analysis:

- Calculate the relative luciferase activity (RLU) by dividing the luciferase reading by the normalization control reading.

- Express the results as fold induction over the vehicle control. A dose-dependent increase in luciferase activity indicates that β-cryptoxanthin can activate RARE-driven gene transcription.[13]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to β-cryptoxanthin.

Caption: Metabolic conversion of β-cryptoxanthin to retinoids.

Caption: β-cryptoxanthin-mediated RAR signaling pathway.

Caption: Workflow for β-cryptoxanthin quantification in plasma.

Conclusion

β-cryptoxanthin is a unique and biologically significant carotenoid that plays a dual role in human health. Its primary function as a provitamin A is well-established, with evidence suggesting a higher bioavailability than other major carotenoids, potentially making it a more efficient source of retinol than previously recognized.[2][6] Beyond this vital role, β-cryptoxanthin acts as a potent antioxidant and a modulator of critical cellular signaling pathways, including the RAR and Nrf2 pathways, which are integral to gene regulation and cellular defense.[2][12][14] This multifaceted activity underscores its importance in the diet and highlights its potential in the prevention of chronic and degenerative diseases. Further research into its specific mechanisms of action will continue to elucidate its full therapeutic and preventative potential for drug development and nutritional science.

References

- 1. β-Cryptoxanthin - Wikipedia [en.wikipedia.org]

- 2. Absorption, metabolism, and functions of β-cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Vitamin A - Wikipedia [en.wikipedia.org]

- 6. Beta-cryptoxanthin as a source of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-Cryptoxanthin- and α-carotene-rich foods have greater apparent bioavailability than β-carotene-rich foods in Western diets | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. Beta cryptoxanthin, an excellent source of vitamin A for the body - Phytonutrients - Nutranews [nutranews.org]

- 10. β-Cryptoxanthin Reduces Body Fat and Increases Oxidative Stress Response in Caenorhabditis elegans Model | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. β-Cryptoxanthin uptake in THP-1 macrophages upregulates the CYP27A1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanistic understanding of β-cryptoxanthin and lycopene in cancer prevention in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | β-cryptoxanthin suppresses oxidative stress via activation of the Nrf2/HO-1 signaling pathway in diabetic kidney disease [frontiersin.org]

- 15. Mechanistic understanding of β-cryptoxanthin and lycopene in cancer prevention in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Guidelines for the Carotenoid Analysis in Foods | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Common Methods for Detecting Carotenoids - Creative Proteomics Blog [creative-proteomics.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Cryptoxanthin Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptoxanthin, a prominent member of the xanthophyll subclass of carotenoids, is a vital micronutrient with significant potential in human health and disease prevention. As a provitamin A carotenoid, it plays a crucial role in vision, immune function, and cellular differentiation. Beyond its vitamin A activity, cryptoxanthin exhibits potent antioxidant properties and has been implicated in various cellular signaling pathways, making it a molecule of interest for researchers in nutrition, oncology, and pharmacology. This technical guide provides a comprehensive overview of the physical and chemical properties of the primary isomers of cryptoxanthin, offering a foundational resource for scientific investigation and drug development.

Cryptoxanthin exists in several isomeric forms, primarily as structural isomers (β-cryptoxanthin, α-cryptoxanthin, and zeinoxanthin) and geometric isomers (cis/trans). These subtle structural variations can significantly influence their physicochemical properties, bioavailability, and biological activity. This document outlines these differences, presents key experimental protocols for their analysis, and visualizes their involvement in cellular signaling.

Physical and Chemical Properties of Cryptoxanthin Isomers

The distinct arrangement of atoms in cryptoxanthin isomers leads to differences in their physical and chemical characteristics. These properties are fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their antioxidant capacity and interaction with cellular components.

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical and chemical properties of the major cryptoxanthin isomers. Data has been compiled from various sources, and "Not Available" indicates that specific quantitative data was not found in the reviewed literature.

| Property | β-Cryptoxanthin | α-Cryptoxanthin | Zeinoxanthin | cis-Isomers |

| Molecular Formula | C₄₀H₅₆O | C₄₀H₅₆O | C₄₀H₅₆O | C₄₀H₅₆O |

| Molecular Weight ( g/mol ) | 552.87[1] | 552.9[2] | 552.887[3] | 552.87 |

| Melting Point (°C) | 158-169[1] | Not Available | Not Available | Generally lower than all-trans |

| Physical Description | Red crystalline solid with a metallic luster[4] | Not Available | Yellow pigment[3] | Not Available |

| Solubility | Freely soluble in chloroform, benzene, pyridine, carbon disulfide; Less soluble in ligroin, petroleum ether, alcohol, methanol[1][4] | Predicted water solubility: 0.00051 g/L[5] | Soluble in organic solvents[6] | Generally more soluble in organic solvents and oils than all-trans isomers |

| UV-Vis λmax (in Hexane) (nm) | 452, 480[1] | Not Available | Not Available | Blue-shifted compared to all-trans |

| UV-Vis λmax (in Chloroform) (nm) | Not Available | Not Available | Not Available | Not Available |

| UV-Vis λmax (in Methanol) (nm) | Not Available | Not Available | Not Available | Not Available |

| UV-Vis λmax (in Ethyl Acetate) (nm) | Not Available | Not Available | Not Available | Not Available |

Note: The solubility of carotenoids, including cryptoxanthin isomers, is generally low in aqueous solutions. Xanthophylls, being more polar due to the presence of hydroxyl groups, are more soluble in polar organic solvents compared to carotenes.[6] The cis configuration disrupts the crystalline structure of the molecule, leading to increased solubility in various solvents.

Experimental Protocols

Accurate characterization and quantification of cryptoxanthin isomers are paramount for research and development. The following sections detail the methodologies for key experiments.

Extraction of Cryptoxanthin from Plant Material

Objective: To efficiently extract carotenoids, including cryptoxanthin isomers, from a plant matrix while minimizing degradation.

Materials:

-

Plant material (e.g., citrus peel, papaya), lyophilized and ground to a fine powder

-

Acetone (B3395972) (HPLC grade)

-

Petroleum ether or Hexane (B92381) (HPLC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Mortar and pestle or a laboratory blender

-

Sintered glass funnel or filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Homogenize the powdered plant material with acetone using a mortar and pestle or a blender. The ratio of plant material to solvent will depend on the specific sample but a 1:10 (w/v) ratio is a common starting point.

-

Filter the mixture through a sintered glass funnel or filter paper to separate the solid residue.

-

Repeat the extraction of the residue with fresh acetone until the residue is colorless.

-

Combine all the acetone extracts.

-

Transfer the acetone extract to a separatory funnel.

-

Add an equal volume of petroleum ether or hexane and mix gently.

-

Add a saturated NaCl solution to the separatory funnel to facilitate phase separation.

-

Allow the layers to separate. The upper, colored layer contains the carotenoids.

-

Collect the upper layer and wash it several times with distilled water to remove any residual acetone.

-

Dry the petroleum ether/hexane extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Re-dissolve the carotenoid extract in a known volume of an appropriate solvent (e.g., HPLC mobile phase) for further analysis.[7][8][9]

HPLC-PDA Analysis of Cryptoxanthin Isomers

Objective: To separate and quantify cryptoxanthin isomers using High-Performance Liquid Chromatography with a Photodiode Array detector. A C30 column is recommended for optimal separation of carotenoid isomers.[10]

Instrumentation and Columns:

-

HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) detector.

-

Reversed-phase C30 column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).

Mobile Phase and Gradient:

-

Mobile Phase A: Methanol/Water (e.g., 95:5, v/v) with an ion-pairing agent like ammonium (B1175870) acetate (B1210297) (0.1 M) to improve peak shape.

-

Mobile Phase B: Methyl-tert-butyl ether (MTBE).

-

Gradient Program:

-

0-15 min: 15% B

-

15-30 min: Linear gradient to 50% B

-

30-40 min: Hold at 50% B

-

40-45 min: Linear gradient back to 15% B

-

45-55 min: Column re-equilibration at 15% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Injection Volume: 20 µL

-

PDA Detection: Scan from 250-600 nm. Monitor at the specific λmax for cryptoxanthin isomers (around 450 nm).

Procedure:

-

Prepare standard solutions of cryptoxanthin isomers (if available) of known concentrations.

-

Filter all samples and standards through a 0.22 µm syringe filter before injection.

-

Inject the samples and standards into the HPLC system.

-

Identify the peaks based on their retention times and comparison with standards.

-

Confirm peak identity by comparing the UV-Vis spectra obtained from the PDA detector with known spectra.

-

Quantify the isomers by creating a calibration curve from the standard solutions.[11][12][13]

UV-Vis Spectroscopy for Carotenoid Characterization

Objective: To determine the absorption maxima (λmax) of cryptoxanthin isomers, which is characteristic of their conjugated double bond system.

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a dilute solution of the purified cryptoxanthin isomer in a suitable solvent (e.g., hexane, ethanol, or chloroform). The concentration should be adjusted to give an absorbance reading in the linear range of the instrument (typically 0.2-0.8).

-

Use the same solvent as a blank to zero the spectrophotometer.

-

Scan the absorbance of the sample solution over a wavelength range of 300-600 nm.

-

Identify the wavelengths of maximum absorbance (λmax). The characteristic carotenoid spectrum shows three peaks or two peaks and a shoulder.[14][15]

Mass Spectrometry for Structural Elucidation

Objective: To determine the molecular weight and fragmentation pattern of cryptoxanthin isomers for structural confirmation. Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization technique for carotenoids.[16][17][18]

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system with an APCI source.

Procedure:

-

Introduce the sample into the MS via direct infusion or through an LC system as described in the HPLC protocol.

-

Operate the APCI source in positive ion mode. Typical parameters include a corona discharge current of 5 µA and a vaporizer temperature of 400-450°C.

-

Acquire the full scan mass spectrum to determine the molecular ion ([M]+ or [M+H]+). For cryptoxanthin, this will be around m/z 552.87.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain a fragmentation pattern. Common fragmentations for carotenoids include the loss of toluene (B28343) (92 Da) and xylene (106 Da) from the polyene chain. The presence of a hydroxyl group will also lead to a characteristic loss of water (18 Da).

Signaling Pathways and Logical Relationships

β-cryptoxanthin, beyond its role as a vitamin A precursor, actively participates in the regulation of several key cellular signaling pathways. These interactions are crucial for its observed anti-inflammatory, anti-cancer, and metabolic regulatory effects.

β-Cryptoxanthin and Nuclear Receptor Signaling

β-cryptoxanthin can directly act as a signaling molecule by binding to nuclear receptors, specifically the Retinoic Acid Receptors (RARs). This interaction does not necessarily require its conversion to retinoic acid.

Caption: β-Cryptoxanthin binds to RAR, which then heterodimerizes with RXR to regulate gene expression.

β-Cryptoxanthin Regulation of Inflammatory and Stress Response Pathways

β-cryptoxanthin has been shown to modulate key signaling pathways involved in inflammation and cellular stress, such as the NF-κB and SIRT1 pathways.

Caption: β-Cryptoxanthin inhibits the pro-inflammatory NF-κB pathway and activates the SIRT1 pathway.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of cryptoxanthin isomers, along with standardized experimental protocols for their analysis. The presented data highlights the importance of considering the specific isomeric form of cryptoxanthin in research, as structural differences can significantly impact its properties and biological functions. The visualization of its interaction with key signaling pathways offers a framework for understanding its molecular mechanisms of action. This comprehensive resource is intended to support the ongoing research and development efforts aimed at harnessing the full potential of cryptoxanthin for human health. Further research is warranted to fill the existing gaps in the quantitative data for all isomers and to further elucidate the complex interplay between cryptoxanthin and cellular signaling networks.

References

- 1. Carotenoids in biological emulsions: solubility, surface-to-core distribution, and release from lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solubilization and Stabilization of Macular Carotenoids by Water Soluble Oligosaccharides and Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zeinoxanthin - Wikipedia [en.wikipedia.org]

- 4. β-Cryptoxanthin - Wikipedia [en.wikipedia.org]

- 5. Human Metabolome Database: Showing metabocard for Alpha-Cryptoxanthin (HMDB0002268) [hmdb.ca]

- 6. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. omicsonline.org [omicsonline.org]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin [mdpi.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]

- 13. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fdbio-rptu.de [fdbio-rptu.de]

- 15. par.nsf.gov [par.nsf.gov]

- 16. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Atmospheric pressure chemical ionization mass spectrometry of retro-carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Cryptoxanthin's Function as an Antioxidant in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptoxanthin, a prominent carotenoid found in various fruits and vegetables, has garnered significant attention for its potent antioxidant properties and potential therapeutic applications. This technical guide provides a comprehensive overview of cryptoxanthin's function as an antioxidant in biological systems. It delves into the core mechanisms of its antioxidant action, including direct radical scavenging and the modulation of endogenous antioxidant defense pathways. This document summarizes quantitative data on its antioxidant capacity, details relevant experimental protocols for its evaluation, and visualizes key signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antioxidants and the development of novel therapeutic strategies targeting oxidative stress-related diseases.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Carotenoids, a class of natural pigments, are renowned for their antioxidant capabilities. Among them, β-cryptoxanthin, a provitamin A carotenoid, has demonstrated significant potential in mitigating oxidative damage.[1] Its unique chemical structure, featuring a hydroxyl group, contributes to its distinct antioxidant activities.[2] This guide explores the multifaceted antioxidant functions of cryptoxanthin, providing a detailed examination of its mechanisms, quantitative efficacy, and the experimental methodologies used to characterize its antioxidant profile.

Mechanisms of Antioxidant Action

Cryptoxanthin exerts its antioxidant effects through two primary mechanisms: direct scavenging of reactive oxygen species and indirect antioxidant effects via the upregulation of endogenous antioxidant defense systems.

Direct Radical Scavenging

Cryptoxanthin can directly neutralize various reactive oxygen species, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA.

-

Singlet Oxygen Quenching: Cryptoxanthin is an efficient quencher of singlet oxygen (¹O₂), a highly reactive form of oxygen.[3] This process involves the physical transfer of energy from the excited singlet oxygen molecule to the carotenoid, returning the oxygen to its ground state without the consumption of the antioxidant. The singlet oxygen quenching ability of β-cryptoxanthin is concentration-dependent.[4]

-

Peroxyl Radical Scavenging: While some studies suggest cryptoxanthin can scavenge peroxyl radicals, its efficacy in inhibiting lipid peroxidation can vary depending on the experimental conditions. For instance, one study found that β-cryptoxanthin did not inhibit hemoglobin oxidation or lipid peroxidation induced by AAPH at the tested concentrations.[5]

Upregulation of Endogenous Antioxidant Defenses

A significant aspect of cryptoxanthin's antioxidant function lies in its ability to enhance the cell's own defense mechanisms, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

-

Nrf2-ARE Pathway Activation: The Nrf2-ARE (Antioxidant Response Element) pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or inducers like cryptoxanthin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression.

-

Induction of Phase II Detoxifying and Antioxidant Enzymes: The activation of the Nrf2-ARE pathway by cryptoxanthin leads to the increased expression of several crucial enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), iron, and carbon monoxide. HO-1 plays a vital role in cytoprotection against oxidative stress.

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, thereby preventing the generation of reactive semiquinone radicals.

-

Quantitative Data on Antioxidant Capacity

The antioxidant capacity of cryptoxanthin has been quantified using various in vitro assays. The following tables summarize the available quantitative data.

| Assay Type | Test System | IC50 / EC50 / Rate Constant | Reference(s) |

| DPPH Radical Scavenging | Kocuria marina DAGII extract | 32.51 ± 1.15 µg/mL | [2] |

| ABTS Radical Scavenging | Kocuria marina DAGII extract | 41.91 ± 0.33 µg/mL | [2] |

| H₂O₂ Scavenging | Kocuria marina DAGII extract | 38.30 ± 1.13 µg/mL | [2] |

| Singlet Oxygen Quenching | Physalis alkengi L. var. franchetii extract | 0.049 - 0.49 g/L for 50% reduction of photon number | [4] |

| Lipid Peroxidation Inhibition (AAPH-induced) | Human erythrocytes | No inhibition at 3 µM | [5] |

Table 1: In Vitro Antioxidant Capacity of Cryptoxanthin

| Carotenoid | Singlet Oxygen Quenching Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Lycopene (B16060) | 2.3 - 2.5 x 10⁹ | [6] |

| β-Carotene | 2.3 - 2.5 x 10⁹ | [6] |

| Lutein | 1.1 x 10⁸ | [6] |

| β-Cryptoxanthin | Lower than lycopene and β-carotene | [7] |

Table 2: Comparative Singlet Oxygen Quenching Rate Constants of Carotenoids

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

-

Cryptoxanthin standard solutions of varying concentrations, dissolved in a suitable solvent.

-

Methanol or ethanol (B145695) (spectrophotometric grade)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

-

Procedure:

-

Prepare a series of dilutions of the cryptoxanthin standard.

-

In a microplate or cuvette, add a specific volume of the cryptoxanthin solution to a defined volume of the DPPH solution.

-

Include a blank (solvent + DPPH) and a positive control.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the cryptoxanthin solution.

-

Plot the percentage of scavenging activity against the concentration of cryptoxanthin.

-

Determine the IC50 value, which is the concentration of cryptoxanthin required to scavenge 50% of the DPPH radicals, from the dose-response curve.

-

Western Blot Analysis for Nrf2 and HO-1 Expression

This technique is used to detect and quantify the protein levels of Nrf2 and its target gene product, HO-1, in cells treated with cryptoxanthin.

-

Materials:

-

Cell line (e.g., HepG2 human hepatocarcinoma cells)

-

Cryptoxanthin

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (anti-Nrf2, anti-HO-1, and a loading control like anti-β-actin or anti-GAPDH)

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG)

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Culture and Treatment: Culture the chosen cell line to a suitable confluency. Treat the cells with various concentrations of cryptoxanthin for a specific duration. Include an untreated control group.

-

Protein Extraction: Lyse the cells using an appropriate lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Electrotransfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific for the target protein (Nrf2 or HO-1) and the loading control.

-

Wash the membrane and then incubate with the appropriate enzyme-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.

-

Compare the normalized protein expression levels in the cryptoxanthin-treated groups to the untreated control group to determine the effect of cryptoxanthin on Nrf2 and HO-1 expression.

-

ARE-Luciferase Reporter Assay

This assay measures the transcriptional activity of the Antioxidant Response Element (ARE) in response to cryptoxanthin treatment.

-

Materials:

-

Cell line (e.g., HepG2 cells)

-

ARE-luciferase reporter plasmid (containing ARE sequences driving the expression of a luciferase gene)

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Transfection reagent

-

Cryptoxanthin

-

Luciferase assay reagent

-

-

Procedure:

-

Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Treatment: After a recovery period, treat the transfected cells with various concentrations of cryptoxanthin. Include an untreated control.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity of both the experimental (firefly luciferase) and control (Renilla luciferase) reporters using a luminometer and the appropriate luciferase assay reagents.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of ARE activity by dividing the normalized luciferase activity of the cryptoxanthin-treated samples by that of the untreated control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.

Figure 1: Cryptoxanthin-mediated activation of the Nrf2-ARE signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absorption, metabolism, and functions of β-cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. in vitro Singlet Oxygen Quenching Ability Assessment of β-Cryptoxanthin from the Calyx of Physalis alkengi L. var. franchetii (Mast.) Makino [spkx.net.cn]

- 5. Carotenoids inhibit lipid peroxidation and hemoglobin oxidation, but not the depletion of glutathione induced by ROS in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Golden Vein of Photosynthesis: A Technical Guide to the Discovery and Historical Background of Xanthophylls

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthophylls, a class of oxygenated carotenoid pigments, are fundamental to life on Earth, playing a critical role in photosynthesis and protecting organisms from photodamage. Their vibrant yellow hues are ubiquitous in nature, from the turning leaves of autumn to the yolk of an egg. This technical guide provides an in-depth exploration of the discovery and historical background of xanthophylls, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We delve into the key experiments that unveiled their existence, the brilliant minds behind these discoveries, and the evolution of analytical techniques that have allowed us to understand their structure and function. This document aims to provide a granular understanding of the scientific journey that has brought xanthophylls from curious plant extracts to molecules of significant interest for their antioxidant properties and potential therapeutic applications.

A Historical Timeline of Xanthophyll Discovery

The journey to understanding xanthophylls is intertwined with the broader history of carotenoid research, a story spanning over two centuries of scientific inquiry. The following timeline highlights the pivotal moments and key figures in the discovery and characterization of these essential pigments.

-

Early 19th Century: The Dawn of Carotenoid Discovery. The scientific community first began to isolate and observe what would later be known as carotenoids from various natural sources. These early observations laid the groundwork for future separation and characterization.

-

1831: Wackenroder Isolates "Carotin". Heinrich Wilhelm Ferdinand Wackenroder, a German pharmacist, successfully isolated a pigment from carrots, which he named "carotin" (now known as carotene).[1] This marked the first significant step in carotenoid research.

-

Late 19th Century: Thudichum's Spectroscopic Insights. Johann Ludwig Wilhelm Thudichum utilized newly developed spectroscopic methods to demonstrate that various plant pigments shared common structural features, suggesting a related family of compounds.[1]

-

1906: Mikhail Tsvet and the Birth of Chromatography. The breakthrough in separating plant pigments came from the pioneering work of Russian-Italian botanist Mikhail Tsvet.[2][3][4] He developed the technique of adsorption chromatography, which he used to separate a mixture of plant pigments into distinct colored bands.[2][3][4] It was in this experiment that the yellow band of xanthophylls was first clearly distinguished from the green chlorophylls (B1240455) and orange carotenes, leading Tsvet to coin the term "chromatography" from the Greek words for color and writing.[2]

-

1907: Willstätter and Mieg Determine the Empirical Formula. Richard Willstätter and Walter Mieg established the empirical formula for β-carotene as C40H56, and importantly, assigned the formula C40H56O2 to xanthophyll, recognizing the presence of oxygen which differentiates them from carotenes.[1]

-

1930s: Structural Elucidation by Karrer and Kuhn. The 1930s saw remarkable progress in determining the chemical structures of carotenoids. Paul Karrer and Richard Kuhn, through oxidative degradation and elemental analysis, elucidated the structures of β-carotene and lycopene.[5] Their work extended to xanthophylls, revealing the structures of key compounds like lutein (B1675518) and zeaxanthin (B1683548).[5] This monumental work earned them the Nobel Prize in Chemistry.

-

1945: Wald Identifies Xanthophylls in the Macula. George Wald's analysis of the macular pigment in the human eye revealed the presence of lutein and zeaxanthin, highlighting their importance in vision and photoprotection.[6]

-

Mid-20th Century to Present: Advancements in Analytical Techniques. The development of advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), has enabled the precise identification, quantification, and structural elucidation of a vast array of xanthophylls and their isomers from diverse natural sources.[7]

Quantitative Data on Xanthophylls

The concentration and composition of xanthophylls vary significantly across different plant sources. Understanding this distribution is crucial for dietary recommendations and for the extraction of these compounds for commercial and pharmaceutical purposes.

Table 1: Xanthophyll Content in Selected Vegetables (μg/g fresh weight)

| Vegetable | Lutein | Zeaxanthin | Neoxanthin | Violaxanthin (B192666) | Reference |

| Malunggay (Moringa oleifera) | 167.1 ± 6.1 | - | 48.66 ± 2.31 | 37.86 ± 1.76 | [8] |

| Mais (Zea mays) | - | 269.1 ± 11.8 | - | - | [8] |

| Zucchini | - | 0.41 | - | - | [9] |

| Spinach | High | - | - | - | [10] |

| Kale | High | - | - | - | [10] |

Note: "-" indicates that the value was not reported in the cited study.

Table 2: Physicochemical Properties of Key Xanthophylls

| Property | Lutein | Zeaxanthin | Violaxanthin | Reference |

| Molecular Formula | C40H56O2 | C40H56O2 | C40H56O4 | [11][12] |

| Molecular Weight | 568.87 g/mol | 568.87 g/mol | 600.85 g/mol | [11][12] |

| Polarity | More polar than carotenes | More polar than carotenes | More polar than lutein and zeaxanthin | [12] |

| Key Functional Groups | Two hydroxyl groups | Two hydroxyl groups | Two epoxide groups, Two hydroxyl groups | [11][12] |

| Light Absorption | Absorbs blue light | Absorbs blue light | - | [6] |

Key Experimental Protocols

The ability to isolate and analyze xanthophylls has been central to understanding their structure and function. The following sections detail the methodologies of key historical and modern experiments.

Mikhail Tsvet's Pioneering Chromatography Experiment (1906)

Mikhail Tsvet's experiment was the first to successfully separate plant pigments, revealing the distinct nature of xanthophylls.

Objective: To separate the constituent pigments from a plant leaf extract.

Methodology:

-

Pigment Extraction: Tsvet extracted pigments from leaves using a mixture of petroleum ether and ethanol (B145695).[2]

-

Column Preparation: A glass column was packed with finely ground calcium carbonate, which served as the stationary phase.[2]

-

Sample Application: The concentrated plant pigment extract was applied to the top of the calcium carbonate column.

-

Elution: A solvent mixture of petroleum ether and ethanol (the mobile phase) was passed through the column.[2]

-

Observation: As the solvent moved down the column, the different pigments separated into distinct colored bands. The less polar carotenes moved fastest, followed by the more polar xanthophylls, and finally the most polar chlorophylls. This separation allowed for the individual collection of each pigment fraction.

Modern Xanthophyll Analysis using High-Performance Liquid Chromatography (HPLC)

HPLC is the current gold standard for the separation and quantification of xanthophylls due to its high resolution, sensitivity, and speed.

Objective: To separate and quantify individual xanthophylls from a biological sample.

Methodology:

-

Sample Preparation:

-

Homogenize the sample (e.g., vegetable tissue) in an appropriate solvent (e.g., acetone (B3395972) or ethanol) to extract the pigments.

-

Saponify the extract with potassium hydroxide (B78521) to hydrolyze chlorophylls and esters, which can interfere with xanthophyll separation.

-

Partition the saponified extract with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to isolate the carotenoids.

-

Evaporate the solvent and redissolve the residue in the HPLC mobile phase.

-

-

HPLC System:

-

Column: A C30 reversed-phase column is often used for optimal separation of carotenoid isomers.[9]

-

Mobile Phase: A gradient of solvents is typically employed, such as a mixture of methanol, methyl-tert-butyl ether (MTBE), and water.[9]

-

Detector: A photodiode array (PDA) detector is used to monitor the absorbance of the eluting compounds at specific wavelengths (typically around 450 nm for xanthophylls).[9]

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Identify individual xanthophylls by comparing their retention times and absorption spectra with those of authentic standards.

-

Quantify the amount of each xanthophyll by integrating the peak area and comparing it to a standard curve.

-

The Xanthophyll Cycle: A Key Signaling Pathway

The xanthophyll cycle is a crucial photoprotective mechanism in plants and algae, involving the enzymatic interconversion of different xanthophylls in response to changes in light intensity. This cycle helps to dissipate excess light energy as heat, thereby preventing photo-oxidative damage to the photosynthetic apparatus.

The primary xanthophyll cycle in higher plants involves three key xanthophylls: violaxanthin, antheraxanthin (B39726), and zeaxanthin.[13] Under low light conditions, violaxanthin is the predominant xanthophyll. When light intensity increases, the enzyme violaxanthin de-epoxidase (VDE) , located in the thylakoid lumen, is activated by a decrease in pH.[7] VDE catalyzes the removal of two epoxy groups from violaxanthin, converting it first to antheraxanthin and then to zeaxanthin.[7][13] Zeaxanthin is a highly effective quencher of excited chlorophyll (B73375) molecules and a potent antioxidant.

In low light or darkness, the reverse reaction is catalyzed by the enzyme zeaxanthin epoxidase (ZE) , which is located on the stromal side of the thylakoid membrane.[7] ZE uses NADPH and molecular oxygen to reintroduce the epoxy groups, converting zeaxanthin back to violaxanthin via antheraxanthin.[2]

Conclusion

The discovery and characterization of xanthophylls represent a fascinating chapter in the history of science, showcasing the power of curiosity-driven research and the transformative impact of new technologies. From Tsvet's simple yet elegant chromatography experiment to the sophisticated analytical methods of today, our understanding of these vital pigments has grown immensely. For researchers and professionals in drug development, the historical context and technical methodologies presented in this guide provide a solid foundation for future investigations. The well-established antioxidant properties of xanthophylls, coupled with their role in crucial biological processes like the xanthophyll cycle, continue to make them a promising area of study for new therapeutic strategies aimed at combating oxidative stress-related diseases. The journey of xanthophylls from a yellow band in a glass tube to a subject of intense scientific and medical interest is a testament to the enduring quest for knowledge and its potential to improve human health.

References

- 1. researchgate.net [researchgate.net]

- 2. phenomenex.com [phenomenex.com]

- 3. microbenotes.com [microbenotes.com]

- 4. Mikhail Tsvet - Wikipedia [en.wikipedia.org]

- 5. Chromatography - The Development Of Chromatography - Column, Phase, Liquid, and Gas - JRank Articles [science.jrank.org]

- 6. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and structural elucidation of the geometrical isomers of lutein and zeaxanthin in extracts from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigations on Chlorophyll: Methods and Results - Richard Willstätter, Arthur Stoll - Google 圖書 [books.google.com.tw]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Xanthophyll - Wikipedia [en.wikipedia.org]

- 13. britannica.com [britannica.com]

The Modulatory Role of (+/-)-Cryptoxanthin in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Cryptoxanthin, a prominent dietary carotenoid, has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-carcinogenic activities. Its influence on cellular function is intrinsically linked to its ability to modulate key signaling pathways that govern cell proliferation, survival, and inflammation. This technical guide provides an in-depth exploration of the molecular mechanisms through which (+/-)-cryptoxanthin exerts its effects, with a focus on the NF-κB, PI3K/Akt, and MAPK/ERK signaling cascades. This document is intended to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the signaling pathways involved.

Core Signaling Pathways Modulated by (+/-)-Cryptoxanthin

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response and also plays a critical role in cell survival and proliferation. Aberrant NF-κB activation is a hallmark of many chronic inflammatory diseases and cancers. Evidence suggests that β-cryptoxanthin can suppress the NF-κB signaling pathway.[1][2] In some contexts, this suppression is achieved by inhibiting the degradation of IκB-α, a key inhibitor of NF-κB, thereby preventing the translocation of the active NF-κB dimer to the nucleus. Studies have shown that β-cryptoxanthin supplementation can reduce the expression of inflammatory markers such as TNF-α and IL-6, which are downstream targets of NF-κB.[1][2]

Caption: Inhibition of the NF-κB Pathway by (+/-)-Cryptoxanthin.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a pivotal regulator of cell survival, proliferation, and metabolism. Its overactivation is a frequent event in various cancers, promoting tumor growth and resistance to therapy. Research indicates that β-cryptoxanthin can inhibit the PI3K/Akt pathway.[1] This inhibition is observed through the reduced phosphorylation of Akt, a key downstream effector of PI3K. By downregulating the PI3K/Akt pathway, β-cryptoxanthin can suppress the proliferation of cancer cells and induce apoptosis.

Caption: Inhibition of the PI3K/Akt Pathway by (+/-)-Cryptoxanthin.

Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. The role of β-cryptoxanthin in modulating the MAPK/ERK pathway is more complex and appears to be context-dependent. Some studies suggest that β-cryptoxanthin does not significantly affect the phosphorylation of Erk1/2 MAPKs. However, other carotenoids have been shown to influence this pathway, indicating a potential for nuanced regulation by β-cryptoxanthin that may vary with cell type and stimulus.

Caption: Potential Modulation of the MAPK/ERK Pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of (+/-)-cryptoxanthin on cellular processes and signaling pathways as reported in the literature.

Table 1: Cytotoxicity of β-Cryptoxanthin in Cancer Cell Lines

| Cell Line | Assay | IC50 Value | Exposure Time | Reference |

| MCF-7 (Breast Cancer) | MTT Assay | 42 µg/mL | Not Specified | [3] |

| HeLa (Cervical Cancer) | MTT Assay | 4.5 µM | 24 hours | [4] |

| HeLa (Cervical Cancer) | MTT Assay | 3.7 µM | 48 hours | [4] |

Table 2: Dose-Dependent Effects of β-Cryptoxanthin on Signaling Molecules

| Cell/Animal Model | Target | Concentration/Dose | Effect | Reference |

| Ferrets (in vivo) | NF-κB | 10 mg/kg and 20 mg/kg diet | Dose-dependent reduction in expression | [1] |

| Human Bronchial Epithelial Cells | p-Akt | 1-4 µM | Dose-dependent reduction in phosphorylation | |

| Rodents (in vivo) | Liver NF-κB expression | 2.5 mg/kg BW | 22% inhibition | [5] |

| Rodents (in vivo) | Liver TNF-α expression | 2.5 mg/kg BW | 14% inhibition | [5] |

| Human Oral Mucosal Keratinocytes | Nuclear NF-κB expression | 1 x 10⁻⁷ M (with 5-FU) | Slight decrease compared to 5-FU alone | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of (+/-)-cryptoxanthin on cellular signaling pathways.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Reagents and Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

(+/-)-Cryptoxanthin stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of (+/-)-cryptoxanthin (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Caption: Experimental Workflow for MTT Assay.

Western Blot Analysis of Phosphorylated Proteins (e.g., p-Akt, p-ERK)

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, including their phosphorylated (activated) forms.

-

Reagents and Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-